molecular formula C21H22N2O3 B11337478 2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

Katalognummer: B11337478
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: HNOHBWGYRAGJOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide, also known by its chemical formula C21H20N2O3, is a synthetic compound with diverse applications. Let’s explore its properties and uses.

Vorbereitungsmethoden

Synthetic Routes:: The synthesis of this compound involves several steps. One common route starts with the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetamide. Subsequently, the reaction of this intermediate with 8-ethoxyquinoline yields the desired product.

Reaction Conditions::

    Step 1: Formation of 2-(2,3-dimethylphenoxy)acetamide

    Step 2: Coupling with 8-ethoxyquinoline

Industrial Production:: Industrial-scale production typically involves optimized conditions, efficient catalysts, and purification steps to achieve high yields.

Analyse Chemischer Reaktionen

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Nucleophilic substitution reactions occur at the quinoline nitrogen or the acetamide carbonyl group.

    Reduction: Reduction of the quinoline ring or the acetamide carbonyl group is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

Major Products:: The specific products depend on reaction conditions, but potential outcomes include hydroxylated derivatives, amides, and substituted quinolines.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: It could serve as a probe for biological studies due to its unique structure.

    Industry: It might have applications in materials science or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.

Eigenschaften

Molekularformel

C21H22N2O3

Molekulargewicht

350.4 g/mol

IUPAC-Name

2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C21H22N2O3/c1-4-25-19-11-10-17(16-8-6-12-22-21(16)19)23-20(24)13-26-18-9-5-7-14(2)15(18)3/h5-12H,4,13H2,1-3H3,(H,23,24)

InChI-Schlüssel

HNOHBWGYRAGJOH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=CC(=C3C)C)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.